molecular formula C20H19NO6 B7682649 (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate

Cat. No. B7682649
M. Wt: 369.4 g/mol
InChI Key: VOXVJZLOSPUOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate, also known as PMTMB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PMTMB is a heterocyclic compound that belongs to the family of oxazoles, which are widely used in the pharmaceutical industry due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a key role in tumor invasion and metastasis. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative stress. In addition, (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is also stable under normal laboratory conditions and can be stored for extended periods of time without degradation. However, one limitation of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate is that it is not water-soluble, which can make it difficult to use in certain experiments. In addition, (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate can be toxic at high concentrations, which may limit its use in some applications.

Future Directions

There are several future directions for research on (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate. One area of interest is the development of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the mechanism of action of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate and the identification of its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate for different applications. Finally, the development of water-soluble derivatives of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate may increase its potential for use in a wider range of experiments.

Synthesis Methods

The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate involves the reaction of 2,3,4-trimethoxybenzoic acid with 2-amino-2-phenyl-1,3-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate.

Scientific Research Applications

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has shown promising results in various scientific research applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant activities. In a recent study, (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. (5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5-phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-23-15-10-9-14(18(24-2)19(15)25-3)20(22)26-12-17-21-11-16(27-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXVJZLOSPUOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)OCC2=NC=C(O2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenyl-1,3-oxazol-2-yl)methyl 2,3,4-trimethoxybenzoate

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